molecular formula C8H6FNO B1272633 2-Fluoro-5-(hydroxymethyl)benzonitrile CAS No. 227609-85-0

2-Fluoro-5-(hydroxymethyl)benzonitrile

Cat. No. B1272633
M. Wt: 151.14 g/mol
InChI Key: OOVBMNHJMJKTRH-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-5-(hydroxymethyl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzonitriles and their derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Fluorinated benzonitriles are a class of compounds that have found applications in various fields, including medicinal chemistry and materials science due to their unique electronic properties and reactivity .

Synthesis Analysis

The synthesis of fluorinated benzonitriles and their derivatives can involve several different chemical reactions. For instance, 5-fluorosalicylic acid was prepared from 2-chloro-benzonitrile through a multi-step process involving nitration, reduction, an improved Schiemann reaction, and hydrolyzation with NaOH . Similarly, the synthesis of other fluorinated compounds, such as the ESIPT fluorophores, involved Sonogashira-coupling reactions, which are commonly used to form carbon-carbon bonds between an alkyne and an aryl halide . These methods could potentially be adapted for the synthesis of "2-Fluoro-5-(hydroxymethyl)benzonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles is characterized by the presence of a fluorine atom and a nitrile group attached to a benzene ring. The electronic effects of these substituents can significantly influence the molecule's reactivity and properties. For example, the introduction of a fluorine atom can affect the electron distribution within the molecule, as seen in the study of ESIPT fluorophores, where the electronic structure was systematically tuned through various substitutions . Theoretical calculations and crystal analysis can provide detailed information about the molecular orbitals and hydrogen bonding within these molecules.

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions, including hydroxylation, which has been studied in the context of radiation-induced homolytic aromatic substitution. The presence of electron-withdrawing or electron-donating substituents can influence the distribution of hydroxylated products . Additionally, the interaction of fluorinated compounds with metal ions can lead to changes in their photophysical properties, as demonstrated by the fluorescence "Turn-off" sensing of Fe(III) ions by 5-hydroxy benzo[g]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by their molecular structure. For example, the presence of a fluorine atom can increase the compound's lipophilicity and stability, making it more suitable for applications in drug development . The liquid-crystal transition temperatures of fluoro-substituted benzonitriles have been found to be higher than those of non-laterally substituted analogues, indicating the impact of fluorine substitution on the thermal properties of these compounds . Additionally, the photophysical properties of ESIPT fluorophores, such as their emission behavior in different media, are directly related to the strength of intramolecular hydrogen bonds and the energy gap between molecular orbitals .

Scientific Research Applications

Chemical Synthesis and Flow Iodination

2-Fluoro-5-(hydroxymethyl)benzonitrile is utilized in chemical synthesis, particularly in flow iodination processes. A study by (Dunn et al., 2018) outlines the iodination of related benzonitrile compounds through C-H lithiation, highlighting the importance of such compounds in organometallic chemistry.

Preparation of Fluorinated Compounds

The preparation of fluorinated compounds, including 5-fluorosalicylic acid, is another application. (Shen Li-tao, 2010) describes a process starting from 2-chloro-benzonitrile, demonstrating the role of similar benzonitriles in creating fluorinated derivatives.

Neuroimaging and Radioligands

In neuroimaging, derivatives of 2-Fluoro-5-(hydroxymethyl)benzonitrile are employed as radioligands. A study by (Siméon et al., 2007) describes the synthesis of such a compound for imaging monkey brain metabotropic glutamate subtype-5 receptors, illustrating its use in advanced imaging techniques.

Receptor Antagonists in Pharmacology

These compounds are also significant in the development of receptor antagonists in pharmacology. Research by (Tehrani et al., 2005) identified potent and selective metabotropic glutamate subtype 5 receptor antagonists using a benzonitrile derivative, underscoring its pharmaceutical relevance.

Molecular Structure and Spectroscopy Studies

Molecular structure and vibrational spectroscopic studies of benzonitrile compounds provide insights into their chemical properties. (Sundaraganesan et al., 2009) conducted quantum mechanical calculations on similar compounds, which aids in understanding their behavior in various chemical reactions.

Synthesis of Antidepressants

In the synthesis of antidepressants, compounds related to 2-Fluoro-5-(hydroxymethyl)benzonitrile play a crucial role. (Zhang Dao-zhen, 2010) details the synthesis of an impurity of Citalopram, showcasing the compound's importance in pharmaceutical manufacturing.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-fluoro-5-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVBMNHJMJKTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378783
Record name 2-fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(hydroxymethyl)benzonitrile

CAS RN

227609-85-0
Record name 2-fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 85% formic acid (0.63 mL) and triethylamine (2.32 mL, 16.7 mmol) in acetonitrile at 0 ° C. was treated with the product from Example 82A (1.3 g, 5.6 mmol), stirred at room temperature for 3 hours, the reaction evaporated to dryness partitioned between ethyl acetate/water, the organic layer dried with sodium sulfate, filtered and solvent evaporated to provide a crude formate ester. This residue was dissolved in methanol:water (5:1), treated with a catalytic amount of concentrated hydrochloric acid, stirred at room temperature overnight, evaporated to dryness, and flash chromatographed over silica gel eluting with ethyl acetate:hexane (1:1) to provide 0.40 g 3-cyano-4-fluorobenzyl alcohol. 1HNMR (CDCl3) δ 1.81 (t, 1H), 4.72 (d, 2H), 7.21 (t, 1H), 7.62 (m, 2H).
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0.63 mL
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2.32 mL
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1.3 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-cyano-4-fluorobenzoic acid (1.00 g, 6.06 mmol) in tetrahydrofuran (THF) (20 mL) was added dropwise CDI (1.47 g, 9.08 mmol) at 0° C. After at room temperature for 30 min, sodium borohydride (0.687 g, 18.2 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 16 h, quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic part was separated, dried over Na2SO4, filtered and concentrated. Purification via flash column (petroleum ether/ethyl acetate=10/1) afforded the title product (350 mg).
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1 g
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1.47 g
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20 mL
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0.687 g
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